2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)pyrimidin-4-ol
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Overview
Description
2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)pyrimidin-4-ol is a complex organic compound with a molecular formula of C18H15N5O2. This compound is part of the quinazolinone family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)pyrimidin-4-ol typically involves multi-step organic reactions. One common method includes the condensation of 8-methoxy-4-methylquinazoline with 3-methoxyphenylpyrimidine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities and properties .
Scientific Research Applications
2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The quinazoline and pyrimidine rings play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol
- 2-{4-[(8-Methoxy-4-methyl-2-quinazolinyl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol
Uniqueness
2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C21H19N5O3 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-4-(3-methoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H19N5O3/c1-12-15-8-5-9-17(29-3)19(15)25-20(22-12)26-21-23-16(11-18(27)24-21)13-6-4-7-14(10-13)28-2/h4-11H,1-3H3,(H2,22,23,24,25,26,27) |
InChI Key |
MVKDDNWRINWMIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC(=N1)NC3=NC(=CC(=O)N3)C4=CC(=CC=C4)OC)OC |
Origin of Product |
United States |
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